4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl-
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Overview
Description
4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- is a heterocyclic compound that belongs to the benzoxazinone family. This compound is characterized by the presence of an iodine atom at the 5th position and a methyl group at the 2nd position on the benzoxazinone ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- can be achieved through several synthetic routes. One common method involves the cyclization of N-acylated anthranilic acid derivatives using cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, or pyridine . Another effective method is the one-pot synthesis using iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and results in high yields with simplified pathways and workup.
Chemical Reactions Analysis
4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom at the 5th position can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while substitution reactions can produce various substituted benzoxazinone derivatives.
Scientific Research Applications
4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, particularly targeting serine proteases and other enzymes involved in disease processes . Its heterocyclic structure allows it to form hydrogen bonds and π-π interactions with biological targets, leading to its biological activity .
Comparison with Similar Compounds
4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- can be compared with other similar compounds, such as:
2-Methyl-4H-3,1-benzoxazin-4-one: This compound lacks the iodine atom at the 5th position but shares similar chemical properties and applications.
4H-3,1-Benzothiazin-4-one: This compound contains a sulfur atom instead of oxygen in the benzoxazinone ring and exhibits different biological activities.
2-Phenyl-4H-3,1-benzoxazin-4-one: This compound has a phenyl group at the 2nd position and is used in different applications compared to the 5-iodo-2-methyl derivative.
The uniqueness of 4H-3,1-Benzoxazin-4-one, 5-iodo-2-methyl- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
76443-45-3 |
---|---|
Molecular Formula |
C9H6INO2 |
Molecular Weight |
287.05 g/mol |
IUPAC Name |
5-iodo-2-methyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H6INO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3 |
InChI Key |
DUUDVMXDNXOWRP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=CC=C2)I)C(=O)O1 |
Origin of Product |
United States |
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